molecular formula C16H15FN2O B7526529 N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide

N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide

Katalognummer B7526529
Molekulargewicht: 270.30 g/mol
InChI-Schlüssel: GOPNRLPIQHBHMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention in the field of cancer research due to its high selectivity for mutated EGFR, which is commonly found in NSCLC patients.

Wirkmechanismus

N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, which is commonly found in NSCLC patients. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By blocking these pathways, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide inhibits the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting cell proliferation and survival, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide for lab experiments is its high selectivity for mutated EGFR, which allows for more precise targeting of cancer cells. However, the complex synthesis process and high cost of the compound may limit its availability for some research groups.

Zukünftige Richtungen

There are a number of future directions for research on N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide. Additionally, there is ongoing research to optimize the dosing and administration of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide to maximize its therapeutic potential.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-fluoroaniline, which is then reacted with various reagents to form the key intermediate, 4-(phenylamino)phenol. This intermediate is then subjected to a series of reactions, including acylation and cyclization, to form the final product, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown high selectivity for mutated EGFR, which is commonly found in NSCLC patients, and has demonstrated significant anti-tumor activity in both in vitro and in vivo models. In clinical trials, N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide has shown promising results in patients with advanced NSCLC who have failed previous treatment with other EGFR inhibitors.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-6-8-14(9-7-13)18-16(20)19-11-10-15(19)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPNRLPIQHBHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.